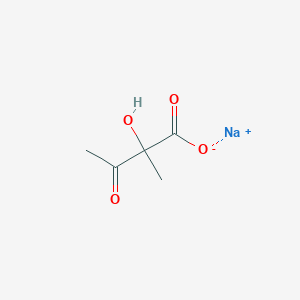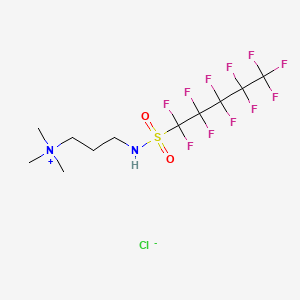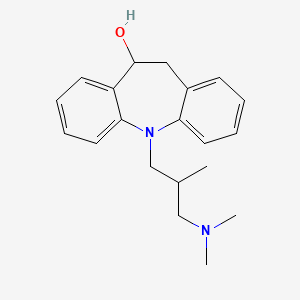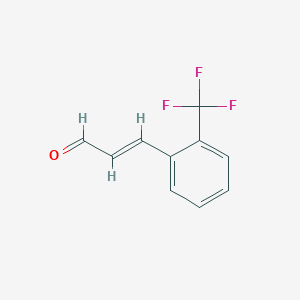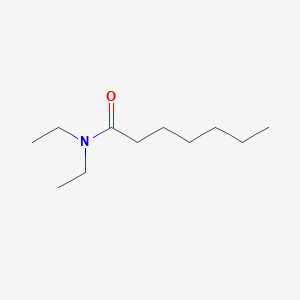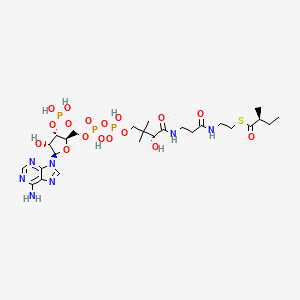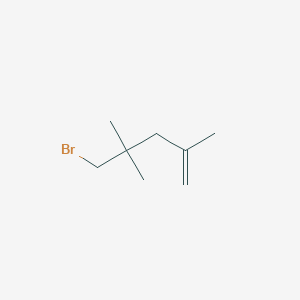
5-Bromo-2,4,4-trimethylpent-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2,4,4-trimethylpent-1-ene is an organic compound with the molecular formula C8H15Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to a carbon chain with a double bond. This compound is used in various chemical reactions and has applications in different fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions
5-Bromo-2,4,4-trimethylpent-1-ene can be synthesized through the bromination of 2,4,4-trimethylpent-1-ene. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the bromine adds to the double bond of the alkene, resulting in the formation of the brominated product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound .
化学反応の分析
Types of Reactions
5-Bromo-2,4,4-trimethylpent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Addition Reactions: The double bond can react with hydrogen halides (HX), halogens (X2), or other electrophiles to form addition products.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes or alkynes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Hydrogen bromide (HBr) or bromine (Br2) in an inert solvent like dichloromethane.
Elimination: Potassium tert-butoxide (KOtBu) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution: Formation of alcohols, nitriles, or amines.
Addition: Formation of dibromo compounds or bromoalkanes.
Elimination: Formation of alkenes or alkynes.
科学的研究の応用
5-Bromo-2,4,4-trimethylpent-1-ene is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals and as an intermediate in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Bromo-2,4,4-trimethylpent-1-ene involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The double bond in the molecule also allows it to undergo addition reactions with electrophiles .
類似化合物との比較
Similar Compounds
2,4,4-Trimethylpent-1-ene: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Bromo-2,2,3,4,4-pentamethylphosphetan 1-oxide: Contains a phosphorus atom and exhibits different reactivity and applications.
Uniqueness
5-Bromo-2,4,4-trimethylpent-1-ene is unique due to the presence of both a bromine atom and a double bond, which allows it to participate in a wide range of chemical reactions. Its structure makes it a versatile intermediate in organic synthesis and valuable in various research applications .
特性
分子式 |
C8H15Br |
|---|---|
分子量 |
191.11 g/mol |
IUPAC名 |
5-bromo-2,4,4-trimethylpent-1-ene |
InChI |
InChI=1S/C8H15Br/c1-7(2)5-8(3,4)6-9/h1,5-6H2,2-4H3 |
InChIキー |
FITFGROSSJBNBG-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CC(C)(C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


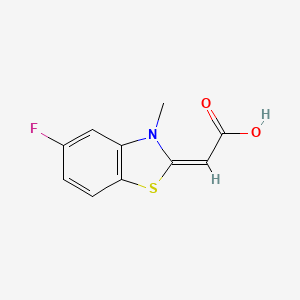
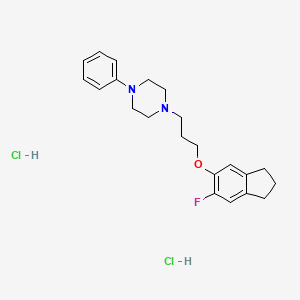
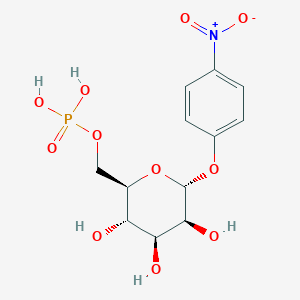
![[2-(2-Methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B15288512.png)
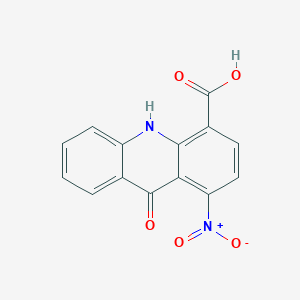
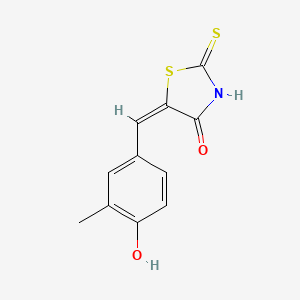
![1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.2]octan-2-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B15288550.png)
